molecular formula C10H16ClNO2 B1477182 2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one CAS No. 2090584-58-8

2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one

Cat. No.: B1477182
CAS No.: 2090584-58-8
M. Wt: 217.69 g/mol
InChI Key: IKNLFLKMYKPFOY-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one is a spirocyclic compound that features a unique structural motif. Spirocyclic compounds are characterized by a bicyclic system where two rings share a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one typically involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of formic acid and Oxone® for oxidative cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and reagents.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of ring-fused benzimidazoles .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one involves its interaction with molecular targets such as NQO1. The compound’s spirocyclic structure allows it to efficiently bind to the active site of NQO1, facilitating the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates . This interaction is crucial for its potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one is unique due to its spirocyclic structure, which offers metabolic robustness and efficient hydrogen bonding capacity . This makes it a valuable alternative to more traditional structures like morpholine, particularly in drug discovery and development.

Properties

IUPAC Name

2-chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO2/c1-8(11)9(13)12-4-2-10(3-5-12)6-14-7-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNLFLKMYKPFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(CC1)COC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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